Boc-2-Methoxy-L-Phenylalanine

Descripción general

Descripción

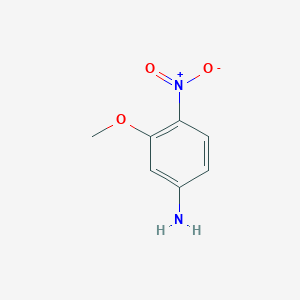

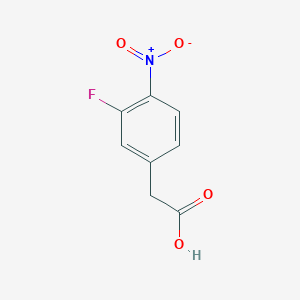

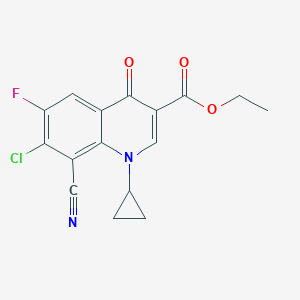

Boc-2-Methoxy-L-Phenylalanine is an unnatural amino acid derived from a C-H Activation methodology . It is also known as (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of Boc-2-Methoxy-L-Phenylalanine involves a Pd-mediated C-C bond formation, which can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of Boc-2-Methoxy-L-Phenylalanine is represented by the empirical formula C15H21NO5 . Its molecular weight is 295.33 .Chemical Reactions Analysis

Boc-2-Methoxy-L-Phenylalanine is suitable for Boc solid-phase peptide synthesis and C-H Activation .Physical And Chemical Properties Analysis

Boc-2-Methoxy-L-Phenylalanine is a white to off-white solid . It has a melting point of 157 °C . The compound should be stored at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación

Native Chemical Ligation

- Boc-protected derivatives of phenylalanine, like erythro-N-Boc-β-mercapto-l-phenylalanine, have been used in native chemical ligation, a process critical for peptide synthesis. This method, involving the successful ligation of peptides, is vital for producing complex peptide structures (Crich & Banerjee, 2007).

Amino Acid Analogues in Biological Systems

- Boc-protected phenylalanine analogues have been used in the study of biological systems. For example, L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, a photoactivatable analogue of phenylalanine, was synthesized and used to investigate its incorporation into Escherichia coli tRNAPhe (Baldini et al., 1988).

Polymer Chemistry

- Boc-L-phenylalanine has been used in the synthesis of cationic methacrylate polymers. These polymers, with controlled molecular weight and structure, have potential applications in drug delivery and gene transfer, highlighting the role of Boc-protected amino acids in advanced material science (Kumar, Roy, & De, 2012).

DNA Sequencing

- Unnatural amino acids like t-Boc-l-para-amino-phenylalanine have been utilized in the synthesis of FRET cassettes and dideoxynucleotide terminators. These compounds are significant in exploring DNA sequencing potential, demonstrating the role of Boc-protected amino acids in genetic research (Nampalli et al., 2002).

Radioiodination in Peptide Synthesis

- N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, a derivative of phenylalanine, has been synthesized for radioiodination, used directly in peptide synthesis. This highlights its use in radiolabeled peptide synthesis, important in medical imaging and diagnostics (Wilbur et al., 1993).

Advanced Pharmaceutical Intermediates

- The synthesis of N-Boc-4-Aminomethyl-L-phenylalanine, derived from N-Boc-4-Iodophenylalanine, is crucial for pharmaceutical applications, especially in the synthesis of advanced pharmaceutical intermediates (Hartman & Halczenko, 1991).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-2-Methoxy-L-Phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

It is known that this compound was derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that Boc-2-Methoxy-L-Phenylalanine might interact with its targets through C-H activation and C-C bond formation.

Result of Action

Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Propiedades

IUPAC Name |

(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHKMTAKTUUKEK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-Methoxy-L-Phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.